molecular formula C11H14FNO2 B3170573 3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid CAS No. 944886-19-5

3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid

Cat. No.: B3170573
CAS No.: 944886-19-5
M. Wt: 211.23 g/mol
InChI Key: NAVXIVMADDWGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid” is a biochemical used for proteomics research . Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as Proton Nuclear Magnetic Resonance (NMR) spectroscopy . This technique can help determine the structure of a molecule from the molecular formula, hydrogen deficiency index, and proton NMR spectrum .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could potentially involve Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C11H14FNO2 and a molecular weight of 211.23 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

While specific safety and hazard information for “3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid” was not found, it’s generally recommended to avoid breathing in mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, and to use personal protective equipment .

Properties

IUPAC Name

3-(N-ethyl-4-fluoroanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-13(8-7-11(14)15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVXIVMADDWGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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